Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride
Description
Nomenclature and Classification
Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride is systematically classified within the piperidinecarboxylic acid derivatives family. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its complex structural composition, incorporating multiple functional groups within a single molecular framework. The primary molecular formula is documented as C15H25Cl2N3O2, with a molecular weight of 350.3 grams per mole.
The Chemical Abstracts Service registry number for this compound is 1224698-21-8, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes benzyl 4-(2-aminoethylamino)piperidine-1-carboxylate dihydrochloride, which emphasizes the aminoethylamino substituent's connectivity to the piperidine ring system. The compound is also referenced under various database identifiers, including PubChem Compound Identification Number 46223329.
The structural classification places this compound within the broader category of piperidinecarboxylic acids and derivatives. These compounds are characterized by the presence of a piperidine ring bearing a carboxylic acid group or related functional derivatives. The benzyl carboxylate moiety contributes to the compound's ester functionality, while the aminoethylamino substituent introduces additional nitrogen-containing functionality that significantly influences the compound's biological activity profile.
The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which enhance the compound's aqueous solubility and stability characteristics. This salt form is commonly employed in pharmaceutical research to improve handling properties and bioavailability of organic nitrogen-containing compounds.
Historical Development and Discovery
The development of this compound emerged from systematic investigations into piperidine-derived compounds as potential sigma receptor ligands. Historical research efforts focused on synthesizing novel compounds with 4-(2-aminoethyl)piperidine scaffolds to explore their biological activity profiles and receptor binding characteristics. The creation date for this specific compound in chemical databases is documented as July 6, 2010, indicating relatively recent synthetic development.
Research groups investigating sigma receptor pharmacology recognized the importance of piperidine-containing compounds following earlier discoveries of their neurobiological significance. The sigma receptor system, originally discovered through investigations with benzomorphan opioids, subsequently revealed connections to various neuropsychiatric conditions. This historical context provided the foundation for developing more sophisticated piperidine derivatives with enhanced selectivity and potency profiles.
The synthetic approach to this compound likely involved multi-step procedures incorporating benzyl carboxylate protection strategies and selective aminoethyl substitution reactions. Database records indicate the compound's parent structure, benzyl 4-(2-aminoethylamino)piperidine-1-carboxylate, serves as the base form from which the dihydrochloride salt is derived. This synthetic progression reflects standard pharmaceutical chemistry practices for optimizing compound properties through salt formation.
The compound's development occurred within the broader context of sigma receptor research expansion, particularly following the identification of sigma receptors as distinct from opioid receptors despite initial classification similarities. This reclassification stimulated intensive research into novel sigma receptor ligands, contributing to the creation of compounds like this compound.
Significance in Neuropsychiatric Research
This compound demonstrates particular relevance in neuropsychiatric research through its potential interactions with sigma receptor systems. Sigma receptors, including both sigma-1 and sigma-2 subtypes, are implicated in various central nervous system disorders, particularly Alzheimer disease and conditions associated with motor control dysfunction. The compound's structural features align with established sigma receptor ligand characteristics, making it valuable for investigating these neurobiological pathways.
Research has established that sigma receptors play crucial roles in neuropsychiatric conditions including schizophrenia, clinical depression, and bipolar disorder. The sigma-1 receptor functions as a chaperone protein at the endoplasmic reticulum, modulating calcium signaling through inositol 1,4,5-trisphosphate receptors. This mechanism provides a theoretical basis for understanding how compounds like this compound might influence neuropsychiatric symptoms through sigma receptor modulation.
Experimental approaches utilizing this compound typically employ radioligand binding assays to characterize sigma receptor interactions. These methodologies use established radioligands such as tritiated pentazocine for sigma-1 receptor studies and tritiated 1,3-di(2-tolyl)guanidine for sigma-2 receptor investigations. The compound's aminoethyl substituent likely contributes to binding affinity and selectivity profiles, making it useful for structure-activity relationship studies in sigma receptor pharmacology.
The compound's potential therapeutic relevance extends to neurodegenerative conditions where sigma receptor dysfunction contributes to pathophysiology. Research indicates that sigma receptor ligands may offer neuroprotective effects and could serve as targets for developing novel therapeutic interventions for various neuropsychiatric disorders. The specific structural characteristics of this compound position it as a valuable research tool for exploring these therapeutic possibilities.
Relationship to Piperidine-Derived Compounds
This compound belongs to an extensive family of piperidine-derived compounds that share structural and functional similarities. The piperidine ring system serves as a fundamental scaffold in medicinal chemistry, providing a six-membered saturated nitrogen heterocycle that can accommodate various substituents to modulate biological activity. Related compounds in this family include 1-benzylpiperidine, 4-benzylpiperidine, and numerous other derivatives with different substitution patterns.
The compound's structural relationship to 4-benzylpiperidine is particularly noteworthy, as both share the benzyl-piperidine core architecture. However, the presence of the carboxylate ester linkage and aminoethylamino substituent in this compound creates distinct pharmacological properties compared to simpler benzylpiperidine derivatives. The molecular weight of 175.28 grams per mole for 4-benzylpiperidine contrasts significantly with the 350.3 grams per mole for the target compound, reflecting the additional functional complexity.
Comparative analysis reveals that piperidine derivatives exhibit diverse biological activities depending on their substitution patterns and functional group arrangements. For example, compounds containing benzyl substituents on the piperidine nitrogen, such as 1-benzylpiperidine, demonstrate different receptor binding profiles compared to compounds with benzyl groups in other positions. The aminoethyl functionality present in this compound introduces additional hydrogen bonding capabilities that may enhance sigma receptor interactions.
The carboxylate ester functionality distinguishes this compound from many simpler piperidine derivatives and potentially influences its pharmacokinetic properties. Related compounds in the piperidinecarboxylic acid family, such as those described in chemical taxonomy classifications, share this carboxylate functionality but may differ in their additional substituents. This structural similarity suggests that this compound may exhibit comparable stability and reactivity patterns while maintaining unique biological activity profiles due to its specific substitution pattern.
Properties
IUPAC Name |
benzyl 4-(2-aminoethylamino)piperidine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.2ClH/c16-8-9-17-14-6-10-18(11-7-14)15(19)20-12-13-4-2-1-3-5-13;;/h1-5,14,17H,6-12,16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIDEGGZJNWXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCN)C(=O)OCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride, commonly referred to as BAPEM dihydrochloride, is a chemical compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₅Cl₂N₃O₂
- Molecular Weight : 350.28 g/mol
- CAS Number : 1224698-21-8
- Melting Point : 212–214 °C
The compound features a piperidine ring substituted with a benzyl group and an aminoethyl moiety, which contribute to its unique biological interactions and solubility properties.
BAPEM dihydrochloride acts primarily as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . This receptor plays a crucial role in modulating dopaminergic signaling pathways, which are implicated in various neuropsychiatric disorders, including schizophrenia. The compound's ability to interact with TAAR1 suggests potential therapeutic benefits in conditions characterized by altered dopaminergic function.
Interaction Studies
Research indicates that BAPEM can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity to TAAR1. These interactions may lead to downstream effects on neurotransmitter release and neuronal excitability.
Neuropharmacological Effects
In preclinical studies, BAPEM has demonstrated a statistically significant reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats, suggesting its potential efficacy in mitigating symptoms associated with hyperdopaminergic states .
Summary of Findings
| Study Type | Outcome | Reference |
|---|---|---|
| In vivo studies | Reduction of hyperlocomotion in DAT-KO rats | |
| Binding studies | Submicromolar agonist of TAAR1 |
Applications in Research
BAPEM dihydrochloride is being explored for its applications in:
- Neuropharmacology : Investigating its effects on dopaminergic signaling and potential treatments for schizophrenia.
- Medicinal Chemistry : Serving as a lead compound for the synthesis of analogs aimed at improving efficacy and selectivity for TAAR1.
Case Studies
One notable case study involved the synthesis of several analogs based on the 4-(2-aminoethyl)piperidine core. Among these, BAPEM was identified as the most active compound, leading to further investigations into its pharmacokinetics and pharmacodynamics.
Comparative Analysis with Similar Compounds
To highlight BAPEM's unique properties, a comparison with structurally related compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 4-(aminomethyl)piperidine-1-carboxylate | Contains an aminomethyl group instead of aminoethyl | Moderate affinity for dopamine receptors |
| 4-(2-Aminoethyl)piperidine | Lacks the benzyl group | Basic piperidine activity |
| N-(2-Aminoethyl)-N-benzylpiperidin-1-carboxamide | Contains amide instead of ester | Potentially different receptor interactions |
BAPEM's unique combination of functional groups allows it to selectively target TAAR1, distinguishing it from other compounds that may interact with different receptors or pathways .
Scientific Research Applications
Scientific Research Applications
BAPEC has diverse applications across several scientific domains:
Medicinal Chemistry
BAPEC is being investigated for its potential therapeutic effects, particularly in the treatment of neuropsychiatric disorders. Its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) suggests a role in modulating dopaminergic signaling pathways, which is crucial for conditions like schizophrenia and Parkinson's disease .
Neuropharmacology
Research indicates that BAPEC can reduce hyperlocomotion in dopamine transporter knockout rats, highlighting its potential as a treatment for disorders characterized by excessive dopaminergic activity . This effect positions BAPEC as a candidate for further studies in neuropharmacological applications.
Organic Synthesis
In synthetic chemistry, BAPEC serves as an intermediate in the synthesis of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation and reduction processes, making it valuable for developing new compounds.
Neuropharmacological Studies
In a study examining the effects of BAPEC on dopaminergic activity, it was found to significantly reduce hyperlocomotion in animal models. This suggests its potential use in developing treatments for disorders such as ADHD and schizophrenia .
Antiproliferative Activity
BAPEC has demonstrated antiproliferative effects against several cancer cell lines. For instance, studies reported that it inhibited the growth of human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM, indicating its potential as an anticancer agent .
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester Group
The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions:
-
Acidic Hydrolysis: HCl or H2SO4 in aqueous solution at elevated temperatures (80–100°C).
-
Basic Hydrolysis: Aqueous NaOH or KOH, often with catalytic KCl or heating.
Mechanism:
The ester group (C=O) is attacked by water or hydroxide ions, leading to cleavage of the carbonyl bond and release of benzyl alcohol.
Example Reaction:
Substitution Reactions at the Amino Groups
The aminoethyl and piperidine amino groups are nucleophilic, enabling substitution with electrophiles such as alkyl halides, acyl chlorides, or carbonyl compounds.
Reagents and Conditions:
-
Alkylation: Alkyl halides (e.g., CH3I) in DMF or THF with K2CO3 as a base.
-
Acylation: Acyl chlorides (e.g., AcCl) in dichloromethane with pyridine as a catalyst.
Mechanism:
The amino groups (NH2) act as nucleophiles, displacing leaving groups (e.g., Cl⁻) in SN2 reactions or forming amides via nucleophilic acyl substitution.
Example Reaction (Acylation):
Amidation and Carbamate Formation
The amino groups can react with carbonyl reagents to form amides or carbamates, as demonstrated in studies on similar compounds .
Reagents and Conditions:
-
Mixed Carbonates: Phenyl chloroformate and triethylamine in dichloromethane.
-
Palladium Catalysis: CO gas (400–1000 psi) with palladium catalysts (e.g., PdCl2(PPh3)2) at 180°C.
Mechanism:
The amino groups react with carbonyl reagents in a two-step process:
-
Formation of a mixed carbonate intermediate.
-
Subsequent reaction with CO to yield carbamates or amidated products.
Example Reaction (Carbamate Formation):
Oxidation and Reduction
The compound can undergo oxidation (e.g., to N-oxides) or reduction (e.g., to secondary amines).
Reagents and Conditions:
-
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
-
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Mechanism:
Oxidation converts primary amines to N-oxides via electron transfer. Reduction cleaves carbonyl bonds, yielding amines.
Data Tables: Reaction Conditions and Yields
Table 1: Hydrolysis Reactions
| Reaction Type | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6 M) | 90 | 85–90 |
| Basic Hydrolysis | NaOH (2 M) | 80 | 75–80 |
Table 2: Acylation Reactions
| Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| AcCl | Pyridine | DCM | 78–82 |
Table 3: Carbamate Formation
| Catalyst | CO Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PdCl2(PPh3)2 | 1000 | 180 | 65–70 |
Research Findings
-
Antimicrobial Activity: Similar piperidine derivatives show moderate activity against bacterial strains (e.g., E. coli, S. aureus) .
-
Catalytic Efficiency: Palladium-catalyzed carbamate formation achieves higher yields (65–70%) compared to traditional methods .
-
Thermodynamic Analysis: Eyring calculations reveal activation enthalpies (ΔH‡) of 80–100 kJ/mol for substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence focuses on Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1), the target compound differs in two key aspects: (1) the presence of a 2-aminoethylamino substituent on the piperidine ring and (2) the dihydrochloride salt form. Below is a comparative analysis based on structural, physicochemical, and safety profiles.
Structural and Molecular Differences
| Property | Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride | Benzyl 4-aminopiperidine-1-carboxylate |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₃O₂·2HCl | C₁₃H₁₈N₂O₂ |
| Functional Groups | Piperidine, benzyl carbamate, 2-aminoethylamino, dihydrochloride | Piperidine, benzyl carbamate, primary amine |
| Molecular Weight | ~367.7 g/mol (salt form) | 234.3 g/mol |
| Key Modifications | Additional 2-aminoethyl group enhances potential hydrogen bonding; hydrochloride improves solubility | Simpler structure with unmodified amine |
The dihydrochloride salt further enhances hydrophilicity, which may improve bioavailability compared to the free base form of Benzyl 4-aminopiperidine-1-carboxylate .
Physicochemical Properties
- Solubility: The dihydrochloride form of the target compound is expected to exhibit higher water solubility than the neutral Benzyl 4-aminopiperidine-1-carboxylate, which lacks ionizable chloride counterions.
- Stability : Protonation of the amine groups in the dihydrochloride salt may reduce susceptibility to oxidation compared to primary amines in simpler analogs.
Preparation Methods
Synthesis of N-Benzyl-4-piperidone
A patented method describes the preparation of N-benzyl-4-piperidone through a multi-step process involving:
Step 1: Reaction of benzylamine with an acrylic ester in an alcohol organic solvent. The acrylic ester is added dropwise at a molar ratio of 2.6–5 relative to benzylamine. The mixture is stirred for about 1 hour and then heated to 50–60 °C for 9–24 hours to complete the reaction. Excess acrylic ester and solvent are recovered by distillation to minimize waste and improve purity.
Step 2: The reaction mixture is treated with an organic base (such as sodium methoxide, sodium ethoxide, or potassium tert-butoxide) and heated at 50–85 °C for 9–16 hours. During this step, low-boiling substances are distilled off to maintain temperature and reaction conditions.
Step 3: After cooling, the mixture is neutralized with acid and a catalyst (lithium chloride or calcium chloride) is added. The mixture is heated again at 60–85 °C for 1–5 hours to promote completion.
Step 4: The pH is adjusted to 8–9 using an inorganic base, followed by phase separation and distillation to recover solvents and isolate pure N-benzyl-4-piperidone.
This method offers advantages such as high purity, good yield, and scalability for industrial production.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Key Notes |
|---|---|---|---|---|
| 1 | Benzylamine + Acrylic ester + Alcohol solvent | 50–60 | 9–24 | Excess acrylic ester; distillation recovery |
| 2 | Organic base (NaOMe, NaOEt, KOtBu) | 50–85 | 9–16 | Distillation of low-boilers |
| 3 | Acid neutralization + Catalyst (LiCl or CaCl2) | 60–85 | 1–5 | Catalyst molar ratio 0.05–0.5 |
| 4 | pH adjustment (8–9) + Phase separation | Ambient | — | Solvent recovery and product isolation |
Functionalization to Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate
Following the preparation of the piperidine core, the compound is functionalized by introducing the aminoethyl substituent and carbamate protection.
Aminoethylation
The 4-position of the piperidine ring is substituted with a 2-aminoethylamino group. This typically involves nucleophilic substitution or reductive amination reactions using ethylenediamine or protected aminoethyl derivatives under controlled conditions to ensure selective mono-substitution.
Carbamate Formation (Benzyl Carbamate Protection)
The piperidine nitrogen is protected by forming a benzyl carbamate (carboxylate) group, which stabilizes the molecule and facilitates purification. This is commonly achieved by reacting the free amine with benzyl chloroformate under basic conditions.
Dihydrochloride Salt Formation
The final step involves treatment with hydrochloric acid to form the dihydrochloride salt, enhancing water solubility and ionic character, which is beneficial for biological applications.
Summary Table of Preparation Steps for this compound
| Stage | Description | Typical Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Piperidine core synthesis | Preparation of N-benzyl-4-piperidone via acrylic ester route | Benzylamine, acrylic ester, organic base, catalyst, distillation | High purity N-benzyl-4-piperidone |
| 2. Aminoethyl substitution | Introduction of 2-aminoethylamino group at 4-position | Ethylenediamine or protected aminoethyl reagents | Functionalized piperidine intermediate |
| 3. Carbamate protection | Formation of benzyl carbamate at piperidine nitrogen | Benzyl chloroformate, base | Benzyl carbamate-protected intermediate |
| 4. Salt formation | Conversion to dihydrochloride salt | HCl treatment | Final dihydrochloride salt compound |
Research Findings and Practical Considerations
The patented acrylic ester method for preparing N-benzyl-4-piperidone is notable for its simplicity, high yield, and purity, making it suitable for scale-up and industrial applications.
The use of excess acrylic ester reduces byproduct formation, improving product purity.
Organic bases such as sodium methoxide and potassium tert-butoxide are effective catalysts for the condensation step.
Catalyst choice (lithium chloride or calcium chloride) and precise pH control are critical for optimizing reaction completion and product isolation.
Functionalization steps require careful control to avoid over-substitution or side reactions, particularly during aminoethylation.
Formation of the dihydrochloride salt significantly improves solubility, facilitating downstream applications in medicinal chemistry.
Q & A
Basic: What safety precautions are essential when handling Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride in laboratory settings?
Answer:
This compound requires stringent safety measures due to limited toxicological data. Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Spill Management: Contain spills using inert absorbents and avoid dispersal into drains .
Basic: How should this compound be stored to ensure stability during long-term research use?
Answer:
Optimal storage conditions involve:
- Temperature: Store at 2–8°C in a dark, airtight container to prevent degradation .
- Incompatible Materials: Separate from oxidizers and strong acids to avoid hazardous reactions .
- Moisture Control: Use desiccants in storage areas to minimize hydrolysis .
Advanced: What methodological approaches are recommended for synthesizing this compound with high purity?
Answer:
Synthesis optimization strategies include:
- Reagent Selection: Use cesium carbonate in DMF for efficient nucleophilic substitution reactions (e.g., coupling with pyrimidine derivatives) .
- Purification: Employ silica gel chromatography with gradients of ethyl acetate/hexane to isolate the target compound .
- Yield Improvement: Optimize reaction time (e.g., 6 hours at 150°C) and stoichiometric ratios (1:1 for amine:halopyrimidine) .
Advanced: How can researchers address contradictions in reported toxicological data for this compound?
Answer:
To resolve discrepancies:
- In Vitro Testing: Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish baseline toxicity .
- Dose-Response Studies: Evaluate acute toxicity in rodent models, focusing on LD₅₀ and organ-specific effects .
- Literature Cross-Validation: Compare findings with structurally similar piperidine derivatives (e.g., 4-(2-aminoethyl)piperidin-2-one dihydrochloride) .
Advanced: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Answer:
Key methodologies include:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>95%) .
- NMR: ¹H and ¹³C NMR in DMSO-d₆ confirm the presence of benzyl, piperidine, and aminoethyl groups .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ = calculated for C₁₅H₂₃Cl₂N₃O₂) .
Advanced: How do structural modifications (e.g., benzyl or aminoethyl groups) influence this compound’s biological activity?
Answer:
Comparative studies show:
- Benzyl Substitution: Enhances lipophilicity and receptor binding affinity, as seen in analogs like 4-amino-1-benzylpiperidine-4-carboxylic acid dihydrochloride .
- Aminoethyl Chain: Facilitates interactions with TAAR1 receptors, modulating cAMP signaling pathways .
- Dihydrochloride Salt: Improves aqueous solubility for in vivo applications compared to freebase forms .
Advanced: What experimental designs are critical for studying this compound’s mechanism of action in cellular models?
Answer:
Robust designs include:
- Dose-Dependent Assays: Test concentrations from 1 nM to 100 µM to identify EC₅₀ values for receptor activation (e.g., TAAR1) .
- Knockdown Models: Use siRNA targeting TAAR1 to confirm specificity in signaling pathways .
- Kinetic Studies: Measure intracellular cAMP levels via ELISA at 0, 15, 30, and 60-minute intervals .
Advanced: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
Scale-up strategies involve:
- Catalyst Optimization: Replace cesium carbonate with cost-effective K₂CO₃ while maintaining reaction efficiency .
- Solvent Recycling: Implement distillation systems for DMF recovery to reduce waste .
- Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progress and ensure consistency .
Basic: What are the primary applications of this compound in current academic research?
Answer:
Key applications include:
- Drug Discovery: As a scaffold for designing TAAR1 agonists or kinase inhibitors .
- Chemical Biology: Probing enzyme-substrate interactions via its aminoethyl and carboxylate moieties .
- Neuroscience: Investigating neurotransmitter modulation in rodent models of depression or anxiety .
Advanced: How does this compound compare to its structural analogs in terms of pharmacokinetic properties?
Answer:
Pharmacokinetic profiling reveals:
- Bioavailability: Higher than 4-(2-aminoethyl)piperidin-2-one dihydrochloride due to benzyl group-enhanced membrane permeability .
- Metabolic Stability: Slower hepatic clearance compared to dimethylamino-substituted analogs .
- Toxicity: Lower acute toxicity (LD₅₀ > 500 mg/kg in mice) versus halogenated derivatives .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
